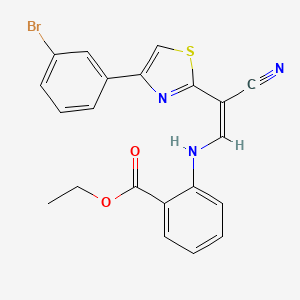

(Z)-Ethyl-2-((2-(4-(3-Bromphenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

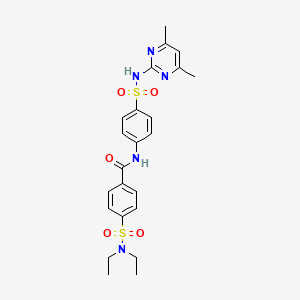

The 4-(4-Bromophenyl)-thiazol-2-amine derivatives are a novel series of compounds synthesized to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer . These compounds have been evaluated for their in vitro antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Synthesis Analysis

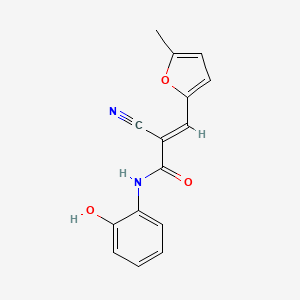

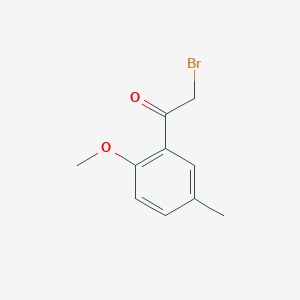

The synthesis of these compounds involves the reaction of 4-(4-bromophenyl)-thiazol-2-amine with substituted aldehydes. The reaction is refluxed in a minimum amount of ethanol in the presence of a small amount of glacial acetic acid for 6–7 hours .Molecular Structure Analysis

The molecular structures of these compounds were confirmed by physicochemical and spectral characteristics .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were monitored by TLC .Physical and Chemical Properties Analysis

The elemental analysis results of the thiazole derivatives were found to lie within the limits of ±0.5% of the theoretical results .Wissenschaftliche Forschungsanwendungen

- Die synthetisierten Derivate dieser Verbindung wurden auf ihre in-vitro-antimikrobielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterienarten sowie gegen Pilzarten untersucht .

- Unter den synthetisierten Derivaten zeigten die Verbindungen d6 und d7 eine bemerkenswerte Antikrebsaktivität gegen Östrogenrezeptor-positive menschliche Brustadenokarzinom-Krebszellen (MCF7) .

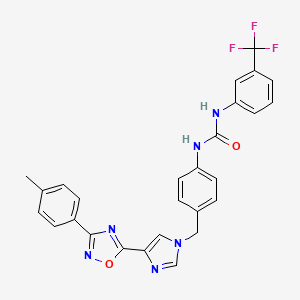

- Die Verbindungen d1, d2, d3, d6 und d7 zeigten günstige Docking-Werte innerhalb der Bindungstaschen ausgewählter Proteinstrukturen (PDB-IDs: 1JIJ, 4WMZ und 3ERT) .

- Thiazole wurden wegen ihrer entzündungshemmenden, antibakteriellen, antifungal, antituberkulären und antitumorigenen Aktivitäten untersucht .

- Durch die Untersuchung neuartiger Moleküle wie dieses zielen die Forscher darauf ab, Resistenzmechanismen zu überwinden und die Wirksamkeit der Behandlung zu verbessern .

Antibakterielle Aktivität

Antikrebs-Potenzial

Molekular-Docking-Studien

Thiazol-basierte Arzneimittelentwicklung

Bekämpfung von Arzneimittelresistenz

Hybride Antibakterielle Strategien

Wirkmechanismus

Target of Action

Research has shown that similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have been evaluated for their in vitro antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .

Mode of Action

It is believed to interact with its targets in a way that disrupts their normal function, leading to the observed antimicrobial and anticancer effects

Biochemical Pathways

This disruption could lead to the death of microbial cells or the inhibition of cancer cell proliferation .

Pharmacokinetics

Molecular docking studies of similar compounds have shown promising adme properties

Result of Action

The result of this compound’s action is the inhibition of microbial growth and cancer cell proliferation. This is likely due to the disruption of essential biochemical pathways within these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the temperature. These factors could affect the stability of the compound, its ability to reach its targets, and its overall efficacy .

Biochemische Analyse

Biochemical Properties

It is known that derivatives of 4-(4-bromophenyl)-thiazol-2-amine, which this compound is a part of, have shown promising antimicrobial activity and anticancer activity . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

It has been observed that derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

Molecular docking studies of related compounds have shown good docking scores within the binding pocket of selected proteins . This suggests that these compounds may interact with these proteins at a molecular level, potentially influencing enzyme activity and gene expression.

Eigenschaften

IUPAC Name |

ethyl 2-[[(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O2S/c1-2-27-21(26)17-8-3-4-9-18(17)24-12-15(11-23)20-25-19(13-28-20)14-6-5-7-16(22)10-14/h3-10,12-13,24H,2H2,1H3/b15-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDNWJQBSSBOJF-QINSGFPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2429436.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2429440.png)

![2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2429444.png)

![2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate](/img/structure/B2429445.png)

![(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2429448.png)

![2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine](/img/structure/B2429450.png)

![4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride](/img/structure/B2429451.png)